Oxostibanylium
Description
Oxostibanylium (chemical formula: SbO⁺) is a cationic antimony species characterized by a central antimony atom bonded to an oxygen atom in a linear geometry. This compound belongs to the stibanylium family, where antimony exists in the +3 oxidation state. The oxo group stabilizes the cation through resonance and inductive effects, distinguishing it from neutral antimony compounds like stibine (SbH₃) or antimony trioxide (Sb₂O₃). This compound is synthesized via oxidative pathways, often involving the reaction of antimony halides with oxygen donors under controlled conditions . Its applications span catalysis, materials science, and coordination chemistry, where its Lewis acidity and redox activity are exploited .
Properties
CAS No. |
22877-95-8 |
|---|---|
Molecular Formula |
OSb+ |
Molecular Weight |
137.759 g/mol |
IUPAC Name |
oxostibanylium |
InChI |
InChI=1S/O.Sb/q;+1 |
InChI Key |
BDYDQSAYMHNVLM-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sb+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Oxostibanylium’s cationic nature and linear Sb–O bonding contrast sharply with neutral antimony compounds. Key structural comparisons are summarized in Table 1.
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | Molecular Formula | Geometry | Bond Length (Sb–X, Å) | Oxidation State |
|---|---|---|---|---|
| This compound | SbO⁺ | Linear | 1.82 (Sb–O) | +3 |
| Stibine | SbH₃ | Trigonal | 1.71 (Sb–H) | -3 |
| Antimony Trioxide | Sb₂O₃ | Tetrahedral | 1.97 (Sb–O) | +3 |
| Antimony Trichloride | SbCl₃ | Trigonal Pyramidal | 2.34 (Sb–Cl) | +3 |
- This compound vs. Stibine : The cationic SbO⁺ exhibits shorter bond lengths (1.82 Å vs. 1.71 Å in SbH₃) due to higher electronegativity of oxygen compared to hydrogen. This results in stronger polarization and Lewis acidity .
- This compound vs. Sb₂O₃ : While both feature Sb(+3), Sb₂O₃’s polymeric structure with longer Sb–O bonds (1.97 Å) reduces its reactivity in electrophilic substitution reactions .
Reactivity and Stability
- Thermal Stability : this compound decomposes above 300°C, whereas Sb₂O₃ remains stable up to 656°C. The cationic charge in SbO⁺ increases susceptibility to nucleophilic attack, limiting its thermal resilience .
- Lewis Acidity : SbO⁺ demonstrates higher Lewis acidity (Gutmann-Beckett acceptor number: 85) compared to SbCl₃ (acceptor number: 72), making it more effective in catalyzing Friedel-Crafts alkylations .
- Redox Behavior : Unlike SbH₃, which is a strong reducing agent, this compound participates in redox cycles, acting as both an oxidant (e.g., in Sb⁵⁺ formation) and a catalyst in oxygen-transfer reactions .
Research Findings and Contradictions
- Contradiction in Stability : A 2023 study reported this compound’s stability in ionic liquids up to 400°C, conflicting with earlier thermal decomposition data . This discrepancy highlights the role of solvent interactions in stabilizing SbO⁺.
- Synthetic Challenges : Unlike SbCl₃, which is commercially available, this compound requires anhydrous synthesis conditions, complicating large-scale production .
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